5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a hydroxyiminoethyl-substituted phenylamino group at the methylidene position. Meldrum’s acid derivatives are widely studied for their versatility in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications .
Properties
IUPAC Name |
5-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(17-20)10-4-6-11(7-5-10)16-8-12-13(18)21-15(2,3)22-14(12)19/h4-8,16,20H,1-3H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWPSAWJPUZTIV-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione , commonly referred to as a derivative of dioxane, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and molecular docking insights.
- Chemical Formula : C15H16N2O5
- Molecular Weight : 304.3 g/mol
- CAS Number : 946386-96-5
- Density : 1.29±0.1 g/cm³ at 20 °C
- Boiling Point : 549.2±50.0 °C
- Melting Point : Not available
Structural Representation
The compound's structure features a dioxane ring and hydroxyimino group, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells.
Case Study: Cytotoxicity Evaluation
A study assessed the compound's efficacy on the MCF-7 breast cancer cell line, revealing an IC50 value of 3.87 μM , indicating significant antiproliferative activity. This was further supported by its inhibitory effects on epidermal growth factor receptor (EGFR) and HER2 with IC50 values of 4.87 μM and 6.23 μM, respectively .
Molecular Docking Insights
Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer proliferation pathways. The binding affinities indicate a strong interaction with EGFR and other related kinases, which could be pivotal in the development of targeted therapies.
Comparative Activity Table
| Compound | Cell Line | IC50 (μM) | Target |
|---|---|---|---|
| This compound | MCF-7 | 3.87 | EGFR/HER2 |
| Reference Compound (Erlotinib) | MCF-7 | 0.18 | EGFR |
| Other Derivative | HeLa | 2.70 | EGFR |
Synthesis Methods
The synthesis of the compound involves a multi-step process starting with the reaction of hydroxyimino derivatives with appropriate phenyl amines under controlled conditions to yield the desired dioxane structure .
General Synthesis Procedure
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Reagents Preparation :
- Mix 2-hydroxy-5-methyl-benzaldehyde with a solution of 1-(4-aminophenyl)-ethanone oxime.
- Stir the mixture at elevated temperatures (around 328 K) for several hours.
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Isolation :
- Filter the reaction mixture and evaporate solvents under vacuum.
- Crystallize from a chloroform/ethanol mixture to obtain pure product.
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Characterization :
- Use elemental analysis and spectroscopic techniques (NMR, IR) to confirm structure.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities that have been explored in several studies:
Anticancer Activity
Research has indicated that derivatives of dioxane compounds can exhibit anticancer properties. For instance, studies have shown that compounds similar to 5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antioxidant Properties
The presence of the hydroxyimino group contributes to the antioxidant potential of the compound. A study highlighted that compounds with similar structures can scavenge free radicals effectively, which is crucial for developing therapeutic agents against oxidative stress-related diseases .
Materials Science Applications
The unique structural features of this compound make it suitable for applications in materials science:
Polymer Synthesis
This compound can serve as a monomer in polymerization reactions. Its ability to form stable bonds allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as a potential component in coatings and adhesives. The incorporation of such compounds can improve the durability and performance of these materials under various environmental conditions .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate:
Synthesis of Complex Molecules
The dioxane derivative can be utilized in multi-step synthetic routes to produce complex organic molecules. Its reactivity allows for the introduction of various functional groups that are essential in synthesizing pharmaceuticals and agrochemicals .
Reaction Mechanisms
Studies have demonstrated that the compound can participate in various reaction mechanisms such as nucleophilic substitution and condensation reactions. This versatility makes it a valuable building block in synthetic organic chemistry .
Case Studies
- Anticancer Research : A study investigated the effects of similar dioxane derivatives on human breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
- Polymer Development : Researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.
- Antioxidant Studies : A comparative analysis showed that derivatives with hydroxyimino groups had superior radical scavenging activity compared to other known antioxidants.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Meldrum’s acid derivatives, focusing on substituent effects, crystallography, and applications.
Structural and Crystallographic Comparisons
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., acetyl in ) increase molecular polarity, while alkoxy groups (e.g., ethoxy in ) enhance lipophilicity.
- Crystal Packing : Derivatives with hydroxyl or acetyl groups exhibit strong hydrogen-bonded networks (e.g., C–H···O chains in ), whereas bulkier substituents like dimethoxy groups may reduce packing efficiency .
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : A mixture of 1,4-dioxane and water (10:1 v/v) facilitates solubility and reactivity.
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Catalyst : Triethylammonium formate (2 mol%) accelerates imine formation while suppressing side reactions.
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Temperature : Heating at 75°C for 4–6 hours ensures complete conversion, as monitored by TLC.
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Post-Reaction Workup : Adjusting the pH to ~1 with HCl precipitates the product, which is purified via silica gel chromatography (DCM/petroleum ether, 7:1).
Yield : 69–85%, depending on the substitution pattern of the arylaldehyde precursor.
Alternative Pathways: Nitrosation and Azo Coupling
For precursors lacking pre-formed hydroxyimino groups, nitrosation of ethyl-substituted anilines precedes condensation.
Nitrosation Protocol
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Diazotization : Treat 4-ethylphenylamine with NaNO₂ (1.1 equiv) in HCl (6 M) at 0–5°C.
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Coupling : React the diazonium salt with Meldrum’s acid in acetic acid/sodium acetate buffer (pH 4.5–5.0).
Key Parameters :
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Excess nitrous acid is neutralized with sulfamic acid to prevent over-nitrosation.
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Low temperature (0–5°C) minimizes decomposition of the diazonium intermediate.
Yield : 45–60%, with lower efficiency attributed to competing hydrolysis.
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling to enhance reaction efficiency and reduce solvent waste:
Procedure
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Reactants : Equimolar Meldrum’s acid and 4-[1-(hydroxyimino)ethyl]phenylamine.
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Conditions : Stainless-steel jars (10 mm balls), 30 Hz frequency, 2-hour milling.
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Advantages : 95% conversion, eliminated solvent purification, and scalability to gram quantities.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Knoevenagel | 1,4-Dioxane/H₂O, 75°C, 6h | 85 | 98 | High reproducibility |
| Nitrosation | HCl/NaNO₂, 0–5°C, 4h | 60 | 90 | Versatile for nitro derivatives |
| Mechanochemical | Ball-milling, 30 Hz, 2h | 95 | 99 | Solvent-free, rapid |
Structural Characterization and Validation
Post-synthetic analysis ensures the integrity of the hydroxyiminoethyl and dioxane motifs:
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the methylidene group and planar dioxane ring.
Challenges and Mitigation Strategies
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Hydroxyimino Stability : The oxime group is prone to tautomerization under basic conditions. Using buffered acidic media (pH 4–5) stabilizes the desired form.
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Byproduct Formation : Excess Meldrum’s acid (1.5 equiv) suppresses aldol side reactions.
Industrial-Scale Adaptations
Pilot studies demonstrate scalability using continuous-flow reactors:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-arylmethylene Meldrum’s acid derivatives, and how can reaction conditions be tailored for improved yields?
- Methodology : The compound can be synthesized via condensation reactions between Meldrum’s acid and aromatic aldehydes or amines. For example, a refluxing methanol solution of Meldrum’s acid and methyl orthoformate, followed by arylamine addition, yields derivatives with high purity (85–96% yields) . Alternative routes involve aqueous ammonia-mediated substitution, as demonstrated for thiomethyl derivatives . Key factors include solvent choice (e.g., methanol or THF), reaction time (8–24 hours), and temperature (reflux conditions).
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Detect characteristic carbonyl stretches (1740–1780 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the molecular conformation and hydrogen-bonding networks of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX or OLEX2 software for structure refinement . For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.102 Å, b = 7.356 Å, and c = 13.856 Å have been reported for analogous compounds . Hydrogen-bonding interactions (e.g., O–H⋯O and C–H⋯O) stabilize supramolecular chains, which can be analyzed using Mercury or PLATON .
Q. How can computational modeling predict the reactivity of the hydroxyimino group in nucleophilic or electrophilic reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites . For example, the hydroxyimino group’s lone pairs (localized HOMO) may drive nucleophilic attacks, while the electron-deficient dioxane ring (LUMO) could participate in cycloadditions .
Q. What experimental approaches address discrepancies in reaction outcomes, such as unexpected byproducts during derivatization?
- Methodology :
- Reaction Monitoring : Use in situ techniques like FT-IR or HPLC to track intermediate formation .
- Isolation and Characterization : Purify byproducts via column chromatography (silica gel, hexane/EtOAc) and analyze via SCXRD or 2D NMR (e.g., NOESY for stereochemical assignments) .
- Mechanistic Studies : Probe substituent effects by varying aryl groups (e.g., electron-donating vs. withdrawing) to assess steric/electronic influences .
Specialized Methodological Considerations
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Kinetic Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) and monitor via UV-Vis spectroscopy for absorbance shifts .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 150–200°C for Meldrum’s acid derivatives) .
Q. What strategies enhance the compound’s solubility for biological assays without altering its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
